molecular formula C18H20N4O4S B2569829 ethyl 2-(2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate CAS No. 888461-40-3

ethyl 2-(2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate

Cat. No. B2569829
CAS RN: 888461-40-3
M. Wt: 388.44
InChI Key: CDYSLPUSZWGUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of various heterocyclic compounds, such as thiazolino[3,2-a]pyrimidines, through reactions involving ethyl 4-chloroacetoacetate and amino-thiols, leading to the formation of complex structures with potential for further chemical transformations (Campaigne et al., 1981).

  • Antiallergic Agents : A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides highlighted the synthesis of novel compounds exhibiting significant antiallergic activities, demonstrating the therapeutic potential of such heterocyclic frameworks (Menciu et al., 1999).

  • Oxadiazole Derivatives : The preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate showcases the versatility of related structures in generating diverse heterocyclic derivatives with potential applications in various chemical and biological domains (Elnagdi et al., 1988).

  • Enaminonitrile Reactions : Investigations into the reactions of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate with cyanoacetates led to the formation of acetic acid derivatives, expanding the scope of synthetic approaches for generating thieno[2,3-d]pyrimidines (Hachiyama et al., 1983).

  • Indole Analog Reactions : The study on reactions between ethyl 3-ethoxymethylene-2,4-dioxovalerate and indole analogs to produce pyrimido[1,2-a]indoles highlights the chemical diversity achievable through strategic synthetic methodologies (Kurihara et al., 1980).

Mechanism of Action

properties

IUPAC Name

ethyl 2-[[2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-3-22-17(25)16-15(11-7-5-6-8-12(11)20-16)21-18(22)27-10-13(23)19-9-14(24)26-4-2/h5-8,20H,3-4,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYSLPUSZWGUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.